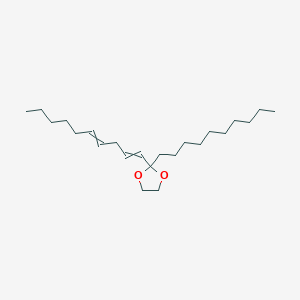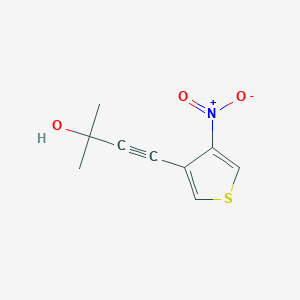
2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol is an organic compound with the molecular formula C11H11NO3S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-butyn-2-ol and 4-nitrothiophene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling of the butynol and nitrothiophene moieties.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where the nitro group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The nitrothiophene moiety can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: Similar structure but with a nitrophenyl group instead of a nitrothiophene group.
2-Methyl-4-(3-nitrophenyl)but-3-yn-2-ol: Another similar compound with the nitro group positioned differently on the phenyl ring.
Uniqueness
2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol is unique due to the presence of the nitrothiophene group, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
918866-72-5 |
|---|---|
Fórmula molecular |
C9H9NO3S |
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
2-methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C9H9NO3S/c1-9(2,11)4-3-7-5-14-6-8(7)10(12)13/h5-6,11H,1-2H3 |
Clave InChI |
AEEHQFAVKLRRDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=CSC=C1[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B12618225.png)
![(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine](/img/structure/B12618229.png)
![3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12618233.png)
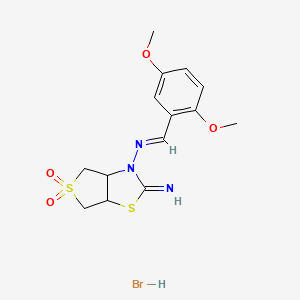
![N-[4-[(3aR,6aS)-7'-chloro-1-(1H-indol-3-ylmethyl)-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12618246.png)
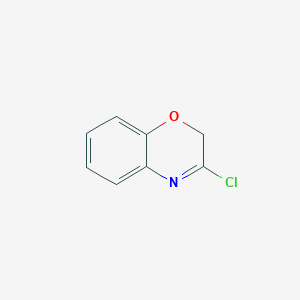
![(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B12618258.png)
![N-[3-(dimethylamino)propyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12618272.png)
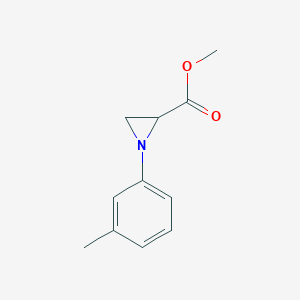
![3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL](/img/structure/B12618282.png)

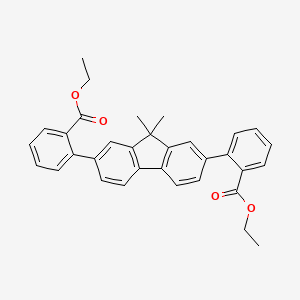
![1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12618306.png)
